molecular formula C15H18N2O4 B7579821 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid

3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid

Cat. No. B7579821
M. Wt: 290.31 g/mol
InChI Key: PYQBEUXCPSEFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid, also known as O-AMCEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. O-AMCEA is a derivative of benzoic acid and is a member of the family of amino acids.

Mechanism of Action

The mechanism of action of 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in scientific research, which makes it a valuable tool for studying the biological mechanisms of various diseases. However, 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid also has certain limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize and analyze. It also has limited solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.

Future Directions

There are several future directions for the study of 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid. One direction is to further elucidate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient and cost-effective methods for synthesizing 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid and its derivatives. Additionally, the development of new analytical techniques for studying the biological activity of 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid in vitro and in vivo could lead to new insights into its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid as a white crystalline solid with a high purity.

Scientific Research Applications

3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14(19)11-3-1-2-10(6-11)7-16-15(20)17-8-12-4-5-13(9-17)21-12/h1-3,6,12-13H,4-5,7-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQBEUXCPSEFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=O)NCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid

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